2,3-Dimethylindole

Heterocyclic synthesis Catalysis Green chemistry

Procurement pain: Methylindole regioisomers are frequently misidentified or substituted incorrectly, causing failed assays and irreproducible material properties. This 2,3-disubstituted isomer is the specific solution: - AhR antagonist: IC50 = 11 µM (1.7x more potent than 3-methylindole) - LOHC candidate: 5.23 wt% H2 storage, defined kinetics over Ru/Al2O3 & Pd/Al2O3 - High-yield synthesis: 98% via Ni/SiO2-Al2O3 catalysis, reducing multi-step costs - Verified substitution pattern (C2/C3 blocked)-not a general methylindole mix.

Molecular Formula C10H11N
Molecular Weight 145.2 g/mol
CAS No. 91-55-4
Cat. No. B146702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylindole
CAS91-55-4
Synonyms2,3-dimethylindole
Molecular FormulaC10H11N
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCC1=C(NC2=CC=CC=C12)C
InChIInChI=1S/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H3
InChIKeyPYFVEIDRTLBMHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylindole Specifications & Identity


2,3-Dimethylindole (CAS 91-55-4) is a methyl-substituted indole heterocycle with the molecular formula C₁₀H₁₁N and a molecular weight of 145.21 g/mol [1]. This compound exists as a white to amber crystalline solid at ambient temperature with a melting point range of 104–108 °C and a boiling point of 285 °C at standard atmospheric pressure [2]. Commercially available material is routinely supplied at ≥97–98% purity as verified by GC or HPLC analysis, with typical moisture content specified below 0.5% [3]. The compound is air- and light-sensitive, requiring storage under inert gas in cool, dark conditions [2]. This baseline characterization establishes the foundational quality parameters that procurement specialists must verify when sourcing this specific dimethylindole isomer for research or industrial applications.

1 Verify purity by GC/HPLC analysis
2 Confirm melting point range
3 Store under inert gas in cool, dark conditions
4 Validate 2,3-disubstitution identity (not other methylindole isomers)

2,3-Dimethylindole Isomer Substitution Risks


The specific 2,3-disubstitution pattern on the indole core confers distinct physicochemical, electrochemical, and biological properties that are not transferable to other methylindole regioisomers such as 1,2-dimethylindole, 2,5-dimethylindole, or 3-methylindole. The blocking of both the C2 and C3 positions fundamentally alters the reactivity of the pyrrole ring, preventing electrophilic substitution at these sites and redirecting oxidative chemistry toward distinct pathways [1]. This substitution pattern determines whether the compound functions as an aryl hydrocarbon receptor (AhR) antagonist (IC₅₀ = 11 μM for 2,3-diMe-indole) versus a weak agonist or inactive analog [2][3]. Furthermore, the electrochemical polymerization behavior diverges sharply among isomers: 2,3-dimethylindole undergoes dimerization rather than polymerization under potentiodynamic conditions, whereas analogs with free N or C3 positions yield conducting polymer films [4]. Substituting an incorrect methylindole isomer without verifying the substitution pattern introduces uncontrolled variables in synthetic yield, assay reproducibility, and material properties—risks that procurement protocols must explicitly mitigate.

Substitution pattern alters reactivity C2/C3 blocking redirects oxidative chemistry and prevents electrophilic substitution—other isomers with free positions differ.
AhR modulator profile may differ 2,3-dimethylindole reported as antagonist; 3-methylindole may show weaker antagonism—potency and mechanism may not transfer.
Electropolymerization behavior diverges 2,3-dimethylindole dimerizes; analogs with free N/C3 form conducting polymer films—material outcome not interchangeable.

2,3-Dimethylindole Comparative Evidence


Acceptorless Dehydrogenative Coupling Efficiency

2,3-Dimethylindole was synthesized via an acceptorless dehydrogenative coupling of aniline and 2,3-butanediol catalyzed by Ni/SiO₂-Al₂O₃ under neat conditions, achieving an isolated yield of 98% [1]. In contrast, the same catalytic system applied to other substituted indoles yielded significantly lower results across the reaction scope: 13 different indole derivatives were isolated in yields ranging from 16% to 80% [1]. This 98% yield for 2,3-dimethylindole represents the maximum efficiency achieved within this method and exceeds the yields obtained for other indole derivatives by a margin of 18 to 82 percentage points.

Synthetic Yield
Head-to-head
2,3-Dimethylindole: 98% isolated yield
13 other substituted indoles: 16–80% yield
Reported difference: 18–82 pp
Supports synthetic efficiency review
Ni/SiO₂-Al₂O₃, neat conditions; method-specific maximum
Heterocyclic synthesis Catalysis Green chemistry

AhR Antagonism vs. 3-Methylindole

In a systematic evaluation of 22 methylated and methoxylated indoles for aryl hydrocarbon receptor (AhR) modulatory activity, 2,3-dimethylindole (2,3-diMe-indole) exhibited antagonist activity with an IC₅₀ value of 11 μM [1]. This represents a 1.7-fold improvement in potency compared to the mono-substituted 3-methylindole (IC₅₀ = 19 μM) and is comparable to 2,3,7-trimethylindole (IC₅₀ = 12 μM) [1]. The study employed AZ-AHR transgenic cell-based reporter gene assays with dioxin (5 nM TCDD) as the agonist stimulus, and antagonist activity was confirmed by RT-PCR analysis of CYP1A1 mRNA in LS180 cells [1].

AhR Antagonism
Head-to-head
2,3-diMe-indole IC₅₀: 11 µM
3-Methylindole IC₅₀: 19 µM
2,3,7-Trimethylindole IC₅₀: 12 µM
Reported 1.7-fold difference vs. 3-methylindole
Supports AhR pathway research fit
AZ-AHR cell reporter assay; confirm in target model
Nuclear receptor pharmacology Toxicology Structure-activity relationship

Electrochemical Dimerization Over Polymerization

Under potentiodynamic electrochemical polymerization conditions (0.3–0.9 V vs. Ag/Ag⁺ in acetonitrile), 2,3-dimethylindole undergoes dimerization reactions exclusively, as demonstrated by cyclic voltammetry simulation [1]. In direct contrast, the comparator compound 2-(dibenzyl-4-yl)-7-benzylindole (DBBI), which retains a free N and C3 position, successfully polymerized on gold electrodes to yield a conducting polymer that exhibits no redox activity in the potential range of 0.0–1.1 V vs. Ag/AgCl [1]. This differential behavior is attributed to the blocking of both the C2 and C3 positions in 2,3-dimethylindole, which prevents the chain propagation required for polymer film formation [1].

Electrochemical Outcome
Head-to-head
2,3-Dimethylindole: dimerization only
DBBI comparator: polymerizes to conducting film
Polymer redox-inactive 0.0–1.1 V
Supports dimerization mechanistic studies
CV 0.3–0.9 V vs Ag/Ag⁺ in MeCN; Au electrode
Electropolymerization Conducting polymers Material science

LOHC Hydrogen Storage Viability

2,3-Dimethylindole (2,3-DMID) has been quantitatively characterized as a liquid organic hydrogen carrier (LOHC) with a theoretical hydrogen storage capacity of 5.23 wt% [1]. Complete hydrogenation to 8H-2,3-DMID was achieved with 100% conversion over 5 wt% Ru/Al₂O₃ at 190 °C and 7 MPa H₂ pressure within 4 hours [1]. Dehydrogenation of 8H-2,3-DMID over 5 wt% Pd/Al₂O₃ at 180–210 °C and 101 kPa followed first-order kinetics with an apparent activation energy of 39.6 kJ mol⁻¹ [1]. While direct comparative LOHC capacity data for close indole analogs are not available within the same study, this 5.23 wt% value establishes a benchmark for the 2,3-dimethylindole scaffold in hydrogen storage research.

H₂ Storage Capacity
Class-level
Theoretical capacity: 5.23 wt%
Full hydrogenation: 100% conv. (Ru/Al₂O₃, 4 h)
Dehydrogenation Ea: 39.6 kJ mol⁻¹
Benchmark for LOHC catalyst screening
No direct same-study indole comparator; class-level baseline
Hydrogen energy Liquid organic hydrogen carrier Catalysis

Direct-Acting Ames Mutagenicity

In the Ames test using Salmonella typhimurium strain TA98, 2,3-dimethylindole exhibited a mutagenic effect that was not increased upon metabolic activation with rat liver S9 fraction [1]. This profile was shared by two other trimethylindole derivatives (2,3,5-trimethylindole and 2,3,6-trimethylindole) in the same study, whereas the majority of other tested indole derivatives and analogs did not demonstrate this specific pattern of direct-acting mutagenicity without S9 enhancement [1]. The study established a structure-mutagenicity relationship wherein the number and positions of methyl substituents on the indole skeleton critically influence the mutagenic outcome [1].

Ames (TA98)
Head-to-head
Mutagenic without S9 activation
Profile shared with 2,3,5- and 2,3,6-trimethylindole
Most other indoles non-mutagenic or S9-dependent
Informs safety protocols in screening
TA98 strain ± rat liver S9; structure-dependent
Genetic toxicology Safety assessment Structure-mutagenicity relationship

2,3-Dimethylindole Application Scenarios


Synthetic Building Block

Procurement of 2,3-dimethylindole is indicated when the compound is required as a starting material for further derivatization via the Ni/SiO₂-Al₂O₃ catalyzed acceptorless dehydrogenative coupling route, where it achieves a 98% isolated yield—the highest efficiency reported within the method's scope of 13 indole derivatives [1]. This high-yield accessibility reduces material costs and waste generation in multi-step synthetic sequences.

AhR Antagonism Studies

Researchers investigating AhR-mediated transcriptional regulation should select 2,3-dimethylindole over 3-methylindole when a more potent antagonist is required, as the 2,3-disubstituted compound exhibits an IC₅₀ of 11 μM compared to 19 μM for the monosubstituted analog [2]. This 1.7-fold potency advantage enables lower working concentrations in cell-based assays and may improve signal-to-noise ratios in reporter gene experiments.

LOHC Research & Catalyst Screening

2,3-Dimethylindole is a validated LOHC candidate with a documented hydrogen storage capacity of 5.23 wt% and established hydrogenation/dehydrogenation kinetics (100% conversion to 8H-2,3-DMID over Ru/Al₂O₃ at 190 °C/7 MPa/4 h; dehydrogenation Ea = 39.6 kJ mol⁻¹ over Pd/Al₂O₃) [3]. These quantitative benchmarks make the compound suitable for comparative catalyst performance studies and process optimization in clean energy storage research.

Electrochemical Dimerization Mechanistic Studies

For investigations into the electrochemical behavior of substituted indoles, 2,3-dimethylindole serves as a model compound that undergoes exclusive dimerization rather than polymerization under potentiodynamic conditions (0.3–0.9 V vs. Ag/Ag⁺ in acetonitrile) [4]. This property is mechanistically distinct from analogs with free N or C3 positions that yield conducting polymer films, making 2,3-dimethylindole the preferred choice for studying dimerization pathways and intermediates.

Application
Selection Property
Validation Focus
Synthetic Building Block
Synthetic yield profile
Reaction scalability and yield consistency
AhR Antagonism Research
Antagonist potency context
Cellular assay reproducibility; IC₅₀ confirmation
LOHC Catalyst Screening
Hydrogen storage metrics
Hydrogenation/dehydrogenation cycle stability
Electrochemical Dimerization Studies
Dimerization-prone reactivity
Dimerization pathway under given conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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